5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

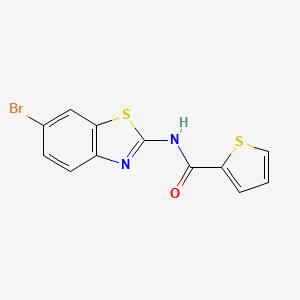

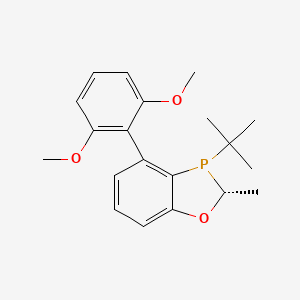

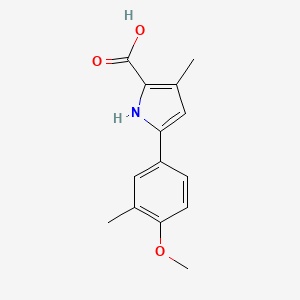

The compound “5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), a methoxy group (-OCH3), and two methyl groups (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by various substitution reactions to introduce the methoxy, methyl, and carboxylic acid groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrrole ring, with the various substituents contributing to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by its functional groups. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The methoxy group could undergo demethylation, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar, and it may be soluble in polar solvents .Scientific Research Applications

Analgesic and Anti-inflammatory Activity

- Analgesic and Neurobehavioral Activity : A study by Massa et al. (1989) on 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, a related compound, explored their analgesic, anti-inflammatory, and neuropsychobehavioral effects (Massa et al., 1989).

- Synthesis and Activity of 5-Aroyl-1,2-Dihydro-3H-Pyrrolo[1,2-a]Pyrrole-1-Carboxylic Acids : Research by Muchowski et al. (1985) delved into the synthesis and evaluation of such compounds for analgesic and anti-inflammatory activities, noting their high potency and minimal gastrointestinal erosion in rats (Muchowski et al., 1985).

Antimicrobial Applications

- Synthesis of Novel Pyrrole Derivatives as Antimicrobial Agents : A study by Hublikar et al. (2019) synthesized novel pyrrole derivatives showing significant antibacterial and antifungal activities, highlighting the role of the methoxy group in enhancing this activity (Hublikar et al., 2019).

Chemical Synthesis and Structural Analysis

- Synthesis of Pyrrolecarboxylic Acids : Campaigne and Shutske (1975) discussed the synthesis of 1-methyl-3-alkoxy-5-arylpyrrolecarboxylic acids, including methods like hydrolysis and decarboxylation (Campaigne & Shutske, 1975).

- Ab Initio Crystal Structure Determination : Silva et al. (2012) determined the crystal structure of chain functionalized pyrroles, which are crucial in understanding the physical and chemical properties of these compounds (Silva et al., 2012).

Miscellaneous Applications

- Corrosion Inhibition : A study by Chaitra et al. (2016) on thiazole-based pyridine derivatives, which include compounds similar to 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, demonstrated their effectiveness as corrosion inhibitors for mild steel (Chaitra et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-8-6-10(4-5-12(8)18-3)11-7-9(2)13(15-11)14(16)17/h4-7,15H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOZKTVWKBJPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)

![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)

![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)